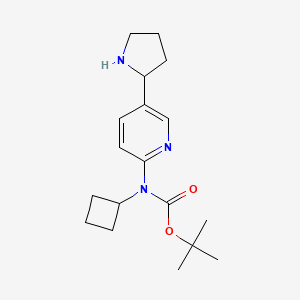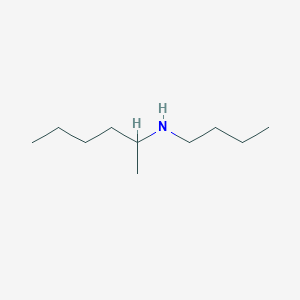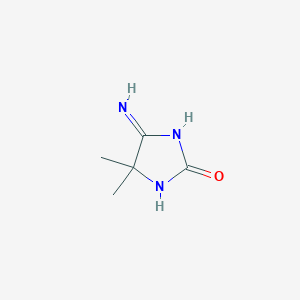![molecular formula C30H58NNaO10P+ B11821762 sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid involves multiple steps, starting with the preparation of the core amino acid structure. The process typically includes:
Amino Acid Derivatization: The initial step involves the derivatization of the amino acid to introduce the necessary functional groups.
Esterification: The hydroxyl groups are esterified with dodecanoic acid under acidic conditions to form the dodecanoyloxy esters.
Phosphorylation: The phosphoryl group is introduced through a phosphorylation reaction using phosphoryl chloride or similar reagents.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in studying cellular processes and signaling pathways.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular processes effectively.
Comparison with Similar Compounds
Similar Compounds
- O-{(2R)-2-(Dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl}-L-serine
- 1-tetradecanoyl-2-dodecanoyl-glycero-3-phosphoserine
Uniqueness
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid stands out due to its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C30H58NNaO10P+ |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/t26-,27+;/m1./s1 |
InChI Key |
QBSSGICBQYAHPS-OUPRKWGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)




![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)



